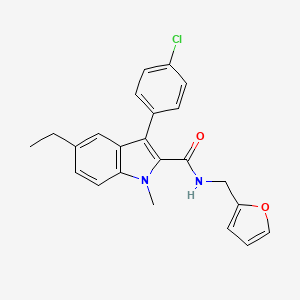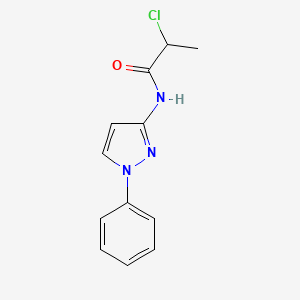![molecular formula C12H12Cl2N4O B10865751 1-(2,3-dichlorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B10865751.png)
1-(2,3-dichlorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-DICHLOROPHENYL)-N’-[2-(1H-IMIDAZOL-4-YL)ETHYL]UREA is a synthetic organic compound that features a dichlorophenyl group and an imidazole moiety linked by an ethylurea bridge. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DICHLOROPHENYL)-N’-[2-(1H-IMIDAZOL-4-YL)ETHYL]UREA typically involves the following steps:
Formation of the Urea Linkage: This can be achieved by reacting 2,3-dichloroaniline with an isocyanate derivative.
Introduction of the Imidazole Group: The imidazole moiety can be introduced through a nucleophilic substitution reaction, where the ethylurea intermediate reacts with an imidazole derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
N-(2,3-DICHLOROPHENYL)-N’-[2-(1H-IMIDAZOL-4-YL)ETHYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions could potentially break down the urea linkage or modify the imidazole ring.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while substitution could introduce various functional groups into the phenyl ring.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(2,3-DICHLOROPHENYL)-N’-[2-(1H-IMIDAZOL-4-YL)ETHYL]UREA would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, modulating their activity. The dichlorophenyl group might enhance binding affinity or specificity.
相似化合物的比较
Similar Compounds
N-(2,4-DICHLOROPHENYL)-N’-[2-(1H-IMIDAZOL-4-YL)ETHYL]UREA: Similar structure but with a different substitution pattern on the phenyl ring.
N-(2,3-DICHLOROPHENYL)-N’-[2-(1H-IMIDAZOL-4-YL)METHYL]UREA: Variation in the linker between the urea and imidazole groups.
Uniqueness
N-(2,3-DICHLOROPHENYL)-N’-[2-(1H-IMIDAZOL-4-YL)ETHYL]UREA is unique due to its specific substitution pattern and the presence of both dichlorophenyl and imidazole groups, which may confer distinct biological activities and chemical properties.
属性
分子式 |
C12H12Cl2N4O |
|---|---|
分子量 |
299.15 g/mol |
IUPAC 名称 |
1-(2,3-dichlorophenyl)-3-[2-(1H-imidazol-5-yl)ethyl]urea |
InChI |
InChI=1S/C12H12Cl2N4O/c13-9-2-1-3-10(11(9)14)18-12(19)16-5-4-8-6-15-7-17-8/h1-3,6-7H,4-5H2,(H,15,17)(H2,16,18,19) |
InChI 键 |
IGVLBUUOUHGBOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NCCC2=CN=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid](/img/structure/B10865680.png)

![2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B10865687.png)
![3-(furan-2-ylmethyl)-5,6-dimethyl-7-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10865692.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B10865696.png)

![2-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]phenol](/img/structure/B10865709.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10865710.png)
![3-benzyl-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10865723.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B10865730.png)
![4-ethyl-3,5,7-trimethyl-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10865732.png)
![2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-thiazole](/img/structure/B10865739.png)

![N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10865746.png)
